25E-NBOMe (hydrochloride) 25E-NBOMe (hydrochloride) 2C-E, known formally as 2,5-dimethoxy-4-ethyl phenethylamine, is a psychoactive compound that is regulated as Schedule I in the United States. 25E-NBOMe is a derivative of 2C-E having an N-(2-methoxybenzyl) addition at the amine. This addition on related phenethylamines increases the affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 1539266-39-1
VCID: VC0130356
InChI: InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H
SMILES: CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl
Molecular Formula: C20H28ClNO3
Molecular Weight: 365.9 g/mol

25E-NBOMe (hydrochloride)

CAS No.: 1539266-39-1

Cat. No.: VC0130356

Molecular Formula: C20H28ClNO3

Molecular Weight: 365.9 g/mol

* For research use only. Not for human or veterinary use.

25E-NBOMe (hydrochloride) - 1539266-39-1

Specification

CAS No. 1539266-39-1
Molecular Formula C20H28ClNO3
Molecular Weight 365.9 g/mol
IUPAC Name 2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H
Standard InChI Key SSCHHVMAKLDXFM-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl
Canonical SMILES CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Properties and Structure

25E-NBOMe, also known as 2C-E-NBOMe or NBOMe-2C-E, is a derivative of the phenethylamine 2C-E (2,5-dimethoxy-4-ethyl phenethylamine) . Its full chemical name is 2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride . The compound features a phenethylamine core structure with specific modifications: an ethyl group at the 4-position, methoxy groups at the 2 and 5 positions of the phenyl ring, and a 2-methoxybenzyl group attached to the nitrogen atom .

The addition of the N-(2-methoxybenzyl) group to the phenethylamine structure significantly alters the pharmacological properties compared to its parent compound 2C-E. This structural modification has been shown to increase the affinity and selectivity for the 5-HT2A receptor over other serotonin receptors .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 25E-NBOMe hydrochloride:

PropertyValue
CAS Number1539266-39-1
Molecular FormulaC20H28ClNO3
Molecular Weight365.894 g/mol
IUPAC Name2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1)
Synonyms2C-E-NBOMe, NBOMe-2C-E
Exact Mass365.175781
Solubility5mg/mL in DMSO, 3mg/mL in DMF, 13mg/mL in Ethanol

The compound is classified as a novel psychoactive substance designed to evade substance regulatory policies, which has contributed to its increasing recreational misuse .

Pharmacology

Receptor Binding Profile

25E-NBOMe, like other compounds in the NBOMe series, acts as a potent agonist at serotonergic receptors, particularly the 5-HT2A receptor, which is the primary target for hallucinogenic drugs . According to research findings, 25E-NBOMe demonstrates strong affinity and full efficacy at 5-HT2A and 5-HT2C receptors, while showing limited potency and efficacy at the 5-HT1A receptor .

The compound also exhibits lower binding affinity, potency, and efficacy at the 5-HT2B receptor compared to 5-HT2A or 5-HT2C receptors . The N-benzyl addition to phenethylamines substantially increases their affinity for 5-HT2A and 5-HT2C receptors, which explains the high potency of 25E-NBOMe compared to its parent compound 2C-E .

Neurochemical Effects

Beyond its serotonergic activity, 25E-NBOMe significantly impacts dopaminergic signaling, which likely contributes to its rewarding and potentially addictive properties. Research has demonstrated that following 25E-NBOMe administration, expression of dopamine transporter (DAT) and dopamine D1 receptor (D1DR) were enhanced in the nucleus accumbens (NAc) of male mice, and NAc dopamine levels were reduced in both male mice and rats .

The drug also induced intracellular dopaminergic pathways, DARPP32, and phosphorylation of CREB in the NAc of male mice . These neurochemical changes are significant because they are associated with the addictive potential of drugs of abuse and represent important mechanisms underlying substance use disorders.

Behavioral and Physiological Effects

Rewarding and Reinforcing Properties

Recent studies have established that 25E-NBOMe possesses significant rewarding properties. In conditioned place preference (CPP) studies, 25E-NBOMe at a dose of 0.1 mg/kg (intraperitoneal administration) induced CPP in C57BL/6J mice, with effects comparable in intensity to methamphetamine (1 mg/kg) .

The reinforcing properties of 25E-NBOMe have also been demonstrated in self-administration (SA) studies. At a dose of 0.03 mg/kg (intravenous administration), 25E-NBOMe significantly increased the total number of infusions compared to control animals . At a lower dose of 0.01 mg/kg (intravenous), it significantly increased inactive lever pressing, particularly during early sessions .

Pharmacological investigations have revealed that the rewarding effects of 25E-NBOMe are mediated primarily through dopaminergic mechanisms. Specifically, pretreatment with a dopamine D1 receptor antagonist prevented the place preference induced by 25E-NBOMe, whereas pretreatment with a dopamine D2 receptor antagonist did not affect the drug's rewarding effects . This indicates that D1 receptor signaling plays a critical role in the rewarding properties of 25E-NBOMe .

Hallucinogenic Effects

In accordance with its psychedelic effects in humans, 25E-NBOMe produces the head-twitch response (HTR) in rodents, which is considered a behavioral proxy for psychedelic effects . This effect is mediated by serotonin 2A receptor activation .

A recent study demonstrated that the hallucinogenic properties of 25E-NBOMe were mediated by serotonin 2A receptor activity, as determined through the head twitch response test in male mice . This confirms that the primary mechanism of hallucinogenic action for 25E-NBOMe is consistent with that of other classic psychedelics.

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